molecular formula C18H40N2O2 B1167472 TITANIUM HYDRIDE (TIH1.65)) CAS No. 106770-38-1

TITANIUM HYDRIDE (TIH1.65))

Cat. No.: B1167472
CAS No.: 106770-38-1
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Description

Contextualization within Advanced Materials Science and Engineering

Non-stoichiometric titanium hydrides, a class of compounds represented by the general formula TiHₓ, are materials of significant interest in advanced materials science and engineering. bu.edunumberanalytics.com Their importance stems primarily from their ability to absorb and release hydrogen, a property that is harnessed in a variety of industrial applications. osti.gov These materials are integral to processes such as the sintering of powdered metals, the production of Alnico magnets, and the manufacturing of metal foams where the controlled release of hydrogen gas acts as a blowing agent. wikipedia.org Furthermore, titanium hydrides are used to reduce oxide content in powder metallurgy and additive manufacturing. osti.gov

In the realm of energetic materials, specific sub-stoichiometric compositions are crucial for balancing ignition sensitivity and output properties in pyrotechnic mixtures. osti.gov The compound TiH1.65, in particular, is utilized in pyrotechnic actuators where its performance characteristics are tailored for specific ignition and combustion behaviors. osti.govdtic.mil The unique properties of titanium hydrides also make them candidates for hydrogen storage materials, a critical area of research for clean energy technologies. ottokemi.comsigmaaldrich.com The versatility of these compounds ensures their continued relevance and study within materials science. numberanalytics.com

Historical Overview of Titanium-Hydrogen System Studies

The scientific investigation of the titanium-hydrogen system dates back to early X-ray diffraction studies. One of the pioneering researchers, Hagg, was the first to identify a single hydride phase in addition to the metal phase, determining its structure to be face-centered cubic (FCC) for compositions between 50 and 66 atomic percent hydrogen. osti.gov These foundational studies at room temperature were later expanded upon by other researchers. Sidhu and his colleagues, using both X-ray and neutron diffraction, confirmed the existence of one primary hydride phase but also noted the possibility of a tetragonal structure as the composition approached the stoichiometric TiH₂. osti.gov

These early investigations laid the groundwork for a more detailed understanding of the complex phase relationships within the Ti-H system. royalsocietypublishing.org Over the decades, numerous studies have built upon this knowledge, employing more advanced analytical techniques to explore the system's thermodynamics, kinetics, and structural transformations under various conditions of temperature and pressure. royalsocietypublishing.orgacs.org This historical progression has led to the detailed phase diagrams available today, which are essential for the controlled synthesis and application of specific non-stoichiometric hydrides like TiH1.65. osti.gov

Non-Stoichiometric Nature of Titanium Hydrides (TiHₓ)

The defining characteristic of titanium hydrides is their non-stoichiometric nature, where the ratio of hydrogen to titanium atoms (represented by 'x' in TiHₓ) is not a fixed integer and can vary within a continuous range. doubtnut.com This phenomenon arises from the ability of hydrogen atoms, which are small in size, to occupy the interstitial sites within the titanium metal's crystal lattice without significantly altering the fundamental arrangement of the titanium atoms. wikipedia.orgdoubtnut.com The specific phase and crystal structure of the resulting hydride are dependent on the hydrogen concentration, temperature, and pressure. osti.gov

Titanium and hydrogen form several distinct phases, each with a unique structure and range of hydrogen content. bu.eduwikipedia.org At room temperature and low hydrogen concentrations, hydrogen dissolves in the hexagonal close-packed (hcp) α-Titanium phase. wikipedia.org As the hydrogen content increases, new phases emerge. The δ-phase, which is the most frequently observed, has a face-centered cubic (FCC) structure and is stable over a wide composition range, approximately 1.5 < x < 1.99. bu.edu The specific compound of interest, TiH1.65, falls within this δ-phase. researchgate.net Other phases include the high-temperature body-centered cubic (BCC) β-phase, the stoichiometric face-centered tetragonal (FCT) ε-phase (TiH₂), and a metastable FCT γ-phase (TiH). bu.eduwikipedia.org

Crystal Phases of the Titanium-Hydrogen System
Phase NameGeneral Formula (TiHₓ)Crystal StructureCommon Temperature Range
α-Phasex < 0.2Hexagonal Close-Packed (HCP)Room Temperature
β-PhaseVariable (forms > 0.2% H)Body-Centered Cubic (BCC)High Temperature (>300°C)
γ-Phase (metastable)x ≈ 1Face-Centered Tetragonal (FCT)Forms on rapid quenching
δ-Phase1.5 < x < 1.99Face-Centered Cubic (FCC)Room Temperature (stable)
ε-Phasex ≈ 2Face-Centered Tetragonal (FCT)Approaching stoichiometry

Current Research Challenges and Future Directions for TiH1.65

The application-specific nature of TiH1.65 presents several ongoing research challenges. A primary difficulty lies in the manufacturing process, which must ensure precise and reproducible control over the final hydrogen stoichiometry and powder morphology. osti.gov The properties of TiH1.65 are highly sensitive to these parameters, which in turn dictate its performance in applications like pyrotechnic initiators. osti.govosti.gov For instance, TiH1.65 is produced by the thermal decomposition of a higher hydride using a method that monitors the pressure of the evolved hydrogen in a calibrated volume to achieve the desired composition at temperatures low enough to prevent significant sintering of the powder particles. osti.gov

Another significant area of research is understanding the material's aging and thermal degradation. researchgate.netkoreascience.kr Studies on pyrotechnic mixtures containing TiH1.65 and an oxidizer like Potassium Perchlorate (B79767) (KClO₄) investigate how thermal and hygrothermal aging affect the material's thermodynamic properties and reaction kinetics. researchgate.net Research has shown that thermal aging can decrease the activation energy of the pyrotechnic reaction. researchgate.net

Future research directions are focused on developing more sophisticated models to predict the combustion behavior of TiH1.65. researchgate.net Experimental facilities like hybrid closed bomb-strand burners are used to measure burning rates and observe the transition between conductive and convective burning regimes under various pressures and densities. researchgate.net Understanding these complex combustion dynamics is essential for designing safer and more reliable pyrotechnic devices. dtic.milnmt.edu Further investigations into the surface properties and the role of the passivating oxide layer that spontaneously forms on the hydride particles are also critical for a complete atomistic understanding of the system at elevated temperatures. osti.gov

Research Focus on Titanium Hydride (TiH1.65)
Research AreaKey Findings and Objectives
Production MethodProduced via thermal decomposition of TiH₂ using a closed volume PVT method at ~430°C to achieve the specific sub-stoichiometry while minimizing sintering. osti.gov
Pyrotechnic ApplicationUsed as a fuel in pyrotechnic mixtures with Potassium Perchlorate (KClO₄) for actuators and igniters, valued for its specific ignition and output characteristics. osti.govdtic.mil
Combustion BehaviorStudies show a transition from steady conductive burning to unsteady convective burning; burn rate is dependent on powder density and pressure. researchgate.net
Aging EffectsThermal aging of TiH1.65/KClO₄ mixtures can alter reaction kinetics and reduce ignition delay times. researchgate.net

Scope and Methodological Approach of the Academic Review

This academic review provides a focused examination of the chemical compound Titanium Hydride with the specific non-stoichiometric formula TiH1.65. The content is structured to deliver a detailed overview based on a survey of existing scientific literature, including peer-reviewed journals and technical reports. The methodological approach involves synthesizing detailed research findings to contextualize TiH1.65 within advanced materials science, trace the historical development of titanium-hydrogen system studies, explain its fundamental non-stoichiometric characteristics, and outline the current research challenges and future prospects associated with this specific compound. This review strictly adheres to the specified outline, focusing solely on the scientific and technical aspects of TiH1.65.

Properties

CAS No.

106770-38-1

Molecular Formula

C18H40N2O2

Synonyms

TITANIUM HYDRIDE (TIH1.65))

Origin of Product

United States

Ii. Synthesis and Fabrication Methodologies for Tih1.65

Direct Hydrogenation Techniques

Direct hydrogenation involves the reaction of titanium metal with hydrogen to form titanium hydride. This can be achieved through gas-phase processes or electrochemical methods.

Gas-phase hydrogenation is a common commercial process for producing non-stoichiometric titanium hydride. wikipedia.org In this method, titanium metal, typically in the form of a sponge, is exposed to hydrogen gas at elevated temperatures. wikipedia.orgnanotrun.com The absorption of hydrogen is an exothermic and rapid reaction. wikipedia.org

The process parameters are critical for controlling the final composition of the hydride. Key parameters include temperature, pressure, and the purity of the hydrogen gas. For laboratory-scale synthesis, titanium powder is heated under a flow of hydrogen at temperatures around 700°C. wikipedia.org Commercially, the process is often carried out at atmospheric pressure and temperatures between 300-500°C. wikipedia.org One laboratory-scale procedure involves heating titanium sponge or powder in a pure hydrogen stream at 350-400°C, followed by cooling in the same atmosphere. nanotrun.com It is crucial to use very dry and oxygen-free hydrogen, as titanium readily reacts with oxygen and water vapor to form oxides. nanotrun.com

The specific sub-hydride TiH1.65 is typically produced not by direct hydrogenation to the exact stoichiometry, but by the controlled thermal decomposition of a higher hydride, such as TiH2. osti.gov This is often done using a traditional closed-volume Pressure-Volume-Temperature (PVT) method. The process involves heating TiH2 to a nominal temperature of 430°C and monitoring the pressure of the evolved hydrogen in a calibrated volume until the predetermined pressure indicates the desired TiH1.65 composition has been reached. osti.gov This temperature is low enough to minimize sintering of the powder particles. osti.gov

ParameterTypical Range/ValueNotesSource
Starting MaterialTitanium Sponge or PowderSponge is common for commercial production. wikipedia.orgnanotrun.com
Temperature (for TiH₂)300 - 700°CCommercial processes often use 300-500°C. wikipedia.org
Temperature (for TiH1.65)Nominal 430°CThis is for the dehydriding of TiH₂ to TiH1.65. osti.gov
PressureAtmosphericCommonly used in commercial production. wikipedia.org
AtmospherePure, Dry Hydrogen GasPurity is critical to prevent oxide formation. nanotrun.com
Control Method (for TiH1.65)Closed Volume PVTPressure of evolved H₂ is monitored to determine composition. osti.gov

Electrochemical hydrogenation presents an alternative route for producing titanium hydride. wikipedia.org This method involves using an electrochemical cell where titanium acts as the cathode. Hydrogen is generated at the cathode surface and is subsequently absorbed by the titanium. This technique can be used to introduce hydrogen into the titanium lattice, forming various hydride phases. While less common for bulk powder production compared to gas-phase methods, it is a subject of research for modifying the properties of titanium and its alloys. wikipedia.orgdntb.gov.ua

Powder Metallurgy Routes for Titanium Hydride Production

Powder metallurgy (P/M) provides a versatile and cost-effective platform for producing both titanium powder and components. The use of titanium hydride is central to many of these processes, particularly the Hydride-Dehydride (HDH) method. utah.edu

The Hydride-Dehydride (HDH) process is a well-established industrial method for producing titanium and titanium alloy powders from titanium sponge or scrap. tandfonline.comresearchgate.net The process leverages the fact that titanium hydride is very brittle, unlike the ductile titanium metal. saimm.co.za

The HDH process consists of two main stages:

Hydriding: Titanium sponge or metal is heated in a hydrogen atmosphere, typically at temperatures above 600°C. tandfonline.commet3dp.com This converts the ductile titanium into a brittle titanium hydride (e.g., TiH2). saimm.co.zamet3dp.com This brittle intermediate can be easily crushed, milled, and sieved to produce a fine hydride powder with a controlled particle size. tandfonline.com

Dehydriding: The fine titanium hydride powder is then heated under a high vacuum at temperatures generally above 600°C (e.g., 700°C). met3dp.comscielo.org.za This step removes the hydrogen, which is liberated as gas, resulting in a fine, pure titanium powder. tandfonline.com The final powder morphology is typically described as angular or blocky. aemmetal.com

This process allows for precise control over the powder's final characteristics, including particle size distribution and purity. met3dp.com The resulting titanium powder is a key feedstock for various P/M applications, including press-and-sinter operations and additive manufacturing. tandfonline.commet3dp.com

StageProcess DescriptionKey ParametersResultSource
Hydriding Heating titanium metal (sponge, scrap) in a hydrogen atmosphere.Temperature: >600°CFormation of brittle Titanium Hydride (TiH₂). tandfonline.commet3dp.com
Comminution Crushing and milling of the brittle hydride.Milling type: Planetary or roller mills.Fine hydride powder with a specific particle size. tandfonline.comscielo.org.za
Dehydriding Heating the hydride powder under high vacuum.Temperature: >600°C (e.g., 700°C)Fine, pure titanium powder with an angular morphology. met3dp.comscielo.org.za

Using titanium hydride powder (including precursors that would yield TiH1.65 during the process) as the starting material for sintering offers significant advantages over using pure titanium powder. mdpi.comresearchgate.net The hard and brittle nature of hydride particles allows them to be compacted to higher green densities. hoganas.com

During the sintering process, the titanium hydride decomposes, releasing pure hydrogen. researchgate.net This in-situ hydrogen release has a cleansing effect on the powder particle surfaces, reducing surface oxides that would otherwise inhibit effective sintering and densification. mdpi.comresearchgate.net This leads to improved densification and a higher final sintered density compared to components made from titanium powder. researchgate.netymaws.com

A novel process known as Hydrogen Sintering and Phase Transformation (HSPT) leverages these benefits. utah.edublacksandtechllc.com In the HSPT process, titanium hydride powder is blended with alloying elements and sintered in an atmosphere with a controlled hydrogen partial pressure. utah.edublacksandtechllc.com The hydrogen temporarily acts as an alloying element, modifying phase transformations and enabling the formation of a fine-grained, fully dense microstructure in the as-sintered state, which can lead to superior mechanical properties. utah.edu

Advanced Synthesis Approaches

Beyond conventional methods, several advanced synthesis routes for producing titanium hydride are being explored.

Mechanochemical Synthesis: This method involves high-energy ball milling of titanium powder in a hydrogen atmosphere. cuni.cz The mechanical action continuously creates fresh, unpassivated metal surfaces that readily react with hydrogen, allowing for the synthesis of hydride nanoparticles even at room temperature. cuni.cz

Magnesiothermic Reduction: A novel approach involves the direct synthesis of titanium hydride powder from titanium tetrachloride (TiCl4) via magnesiothermic reduction in a hydrogen gas atmosphere. j-kirr.or.kr In one variation of this process, TiCl4 is reduced by magnesium at temperatures between 1023–1123 K (750–850°C), directly yielding titanium hydride phases like TiH1.924 and TiH1.5. j-kirr.or.kr Another patented method combines hydrogen and magnesium for the reduction of metal halides to produce high-purity titanium hydride powder directly in the reactor. google.com

Mechanochemical Synthesis

Mechanochemical synthesis is a technique that utilizes mechanical energy, typically through high-energy ball milling, to induce chemical reactions and phase transformations. cuni.cz This method is effective in producing titanium hydride powders by treating titanium metal powder in a hydrogen atmosphere. cuni.czwikipedia.org The process is valued for its ability to stimulate gas-solid reactions at room temperature by continuously creating fresh, highly reactive metal surfaces. cuni.cz

During mechanochemical synthesis, the repeated fracturing and cold-welding of powder particles decrease the crystallite and particle size, which in turn enhances the kinetics of hydrogen absorption. cuni.czfigshare.com The mechanical energy stored as defects like grain boundaries and dislocations within the material's lattice also facilitates the process. cuni.cz High-energy ball milling can significantly reduce the temperature required for hydrogen release from the resulting titanium hydride, a reduction of as much as 150°C has been observed. figshare.com Furthermore, this process is effective at disrupting the passivating surface oxide layer that is typically present on titanium powders, further promoting hydrogenation. figshare.com

The parameters of the milling process, such as duration and rotation speed, directly influence the characteristics of the synthesized hydride powder. For instance, increasing the milling time can lead to a reduction in crystallite size, with studies showing the ability to produce narrow crystallite size distributions between 4.0 and 7.5 nm. researchgate.net

Table 1: Effects of Ball Milling on Titanium Hydride Properties

Parameter Observation Source
Milling Time Increased milling time leads to a decrease in particle and crystallite size. figshare.comresearchgate.net
Hydrogen Release Ball milling can lower the first H₂ release temperature by up to 150°C. figshare.com
Surface State High-energy ball milling effectively decimates the surface oxide layer. figshare.com

| Morphology | The process can produce powders with a narrow crystallite size distribution (e.g., 4.0-7.5 nm). | researchgate.net |

Thin Film Deposition of Titanium Hydrides

Thin films of titanium hydride are often fabricated using physical vapor deposition (PVD) techniques, particularly reactive magnetron sputtering. researchgate.netmdpi.com This method involves bombarding a titanium metal target with energetic ions from a plasma in a vacuum chamber. youtube.com The sputtered titanium atoms then travel and deposit onto a substrate. youtube.com To form a hydride film, a reactive gas containing hydrogen is introduced into the chamber along with an inert gas like argon. researchgate.net The titanium atoms react with the hydrogen to form a titanium hydride film on the substrate surface. researchgate.net

Reactive magnetron sputtering offers precise control over the film's properties by adjusting various parameters such as the partial pressure of the reactive gas, substrate temperature, and plasma conditions. researchgate.netmdpi.com This technique has been successfully used to grow single-phase δ-TiH₂ epitaxial thin films. researchgate.net Other methods, such as pulsed laser deposition (PLD), have also been explored for growing titanium hydride films. researchgate.net

Chemical vapor deposition (CVD) is another potential route, where volatile precursor gases react on a heated substrate to form the desired film. rsc.org For titanium-based films, precursors like titanium tetrachloride (TiCl₄) can be reacted with a hydrogen-containing gas. google.com

Table 2: Thin Film Deposition Techniques for Titanium Hydrides

Technique Description Key Features Source
Reactive Magnetron Sputtering A titanium target is sputtered in an atmosphere containing hydrogen gas, leading to the deposition of a titanium hydride film. Allows for the growth of single-phase epitaxial thin films; properties are tunable via process parameters. researchgate.net
Pulsed Laser Deposition (PLD) A high-power laser ablates a titanium hydride target, and the resulting plume deposits onto a substrate. Has been used for air-stable TiH₂ epitaxial thin films. researchgate.net

| Chemical Vapor Deposition (CVD) | Gaseous precursors (e.g., TiCl₄ and H₂) react at a heated substrate to form the film. | Involves chemical reactions on the substrate surface. | rsc.orggoogle.com |

Influence of Synthesis Parameters on TiH1.65 Compositional Homogeneity and Microstructure

The final composition, uniformity, and microstructure of titanium hydride are critically dependent on the synthesis parameters. Achieving a specific stoichiometry, such as TiH1.65, requires careful control over these variables.

Temperature and Hydrogen Pressure: The formation of different titanium hydride phases is strongly influenced by temperature and hydrogen partial pressure. j-kirr.or.krjst.go.jp For example, in magnesiothermic reduction of TiCl₄ in a hydrogen atmosphere, TiH1.924 was produced at 1023 K. j-kirr.or.kr However, at higher temperatures of 1073 K and 1123 K, mixtures of TiH1.924 and TiH1.5 were formed, indicating that higher temperatures favor lower hydrogen concentrations in the powder. j-kirr.or.kr The stability of titanium hydride decreases with increasing temperature, promoting the release of hydrogen. nih.govosti.gov Non-stoichiometric TiH(2-x) can be produced by heating titanium hydride in a vacuum or an inert atmosphere where the hydrogen partial pressure is below the equilibrium pressure for TiH₂ formation at that temperature. osti.gov

Sintering and Annealing: Post-synthesis heat treatments also significantly affect the material's properties. Sintering titanium hydride powder at elevated temperatures can lead to a decrease in the specific surface area, which in turn can reduce the oxygen concentration in the final product. j-kirr.or.kr For instance, sintering at 1073 K for 120 minutes resulted in a reduced oxygen content of 0.246 mass%. j-kirr.or.kr Annealing processes must be conducted under a hydrogen atmosphere to prevent the premature outgassing of hydrogen from the hydride. wikipedia.org

Deposition Parameters (for Thin Films): In thin film deposition via reactive sputtering, parameters such as nitrogen/hydrogen gas flow ratio, substrate temperature, and substrate bias are crucial for controlling the film's microstructure and composition. mdpi.comresearchgate.net For example, in the deposition of related titanium nitride films, the nitrogen partial pressure was found to influence the preferred crystal orientation and grain size. researchgate.net Similarly, for titanium hydride films, controlling the hydrogen partial pressure is essential for achieving the desired H/Ti ratio. The use of a substrate bias and elevated temperatures can promote the growth of specific crystal orientations. mdpi.com

Table 3: Influence of Key Synthesis Parameters on Titanium Hydride Properties

Parameter Effect Resulting Property Change Source
Reaction Temperature Higher temperatures decrease the hydrogen concentration in the final powder. Can lead to mixtures of different hydride phases (e.g., TiH1.924 and TiH1.5). j-kirr.or.kr
Sintering Time/Temp Increasing sintering time and temperature reduces the specific surface area. Decreases oxygen concentration in the powder. j-kirr.or.kr
Hydrogen Partial Pressure Controls the equilibrium composition of the hydride phase. Lowering pressure at a given temperature can produce non-stoichiometric TiH(2-x). osti.gov
Ball Milling Duration Affects the particle and crystallite size of the powder. Longer milling generally leads to smaller crystallite sizes. figshare.comresearchgate.net
Gas Flow Ratio (Sputtering) Influences the stoichiometry and crystal structure of the deposited thin film. Adjusting the H₂/Ar ratio controls the H/Ti atomic ratio. researchgate.net

| Substrate Temperature (Sputtering) | Affects the crystallinity and orientation of the thin film. | Can be used to promote the growth of specific crystallographic orientations. | mdpi.com |

Iii. Structural Elucidation and Phase Behavior of Tih1.65

Crystallographic Analysis of TiH1.65 (δ-phase)

Titanium hydride with a hydrogen-to-metal ratio (H/Ti) of approximately 1.65 exists as the δ-phase. This phase is known for its stable, face-centered cubic (FCC) crystal structure over a composition range of roughly 1.5 < x < 1.99 in TiHx.

The δ-phase of titanium hydride, including TiH1.65, adopts a face-centered cubic (FCC) lattice, belonging to the Fm-3m space group. In this structure, the titanium atoms form the FCC framework. The lattice parameter of the δ-phase is dependent on the hydrogen concentration. For the stoichiometric dihydride (TiH2), the lattice parameter 'a' is approximately 4.41 Å. As a non-stoichiometric compound, the lattice parameter of TiH1.65 is slightly smaller than that of TiH2 due to the lower hydrogen content, as the lattice generally expands with increasing hydrogen concentration.

Table 1: Representative Lattice Parameters of δ-Phase Titanium Hydride

CompoundCrystal SystemSpace GroupLattice Parameter (a)
δ-TiH₂ (limiting stoichiometry)CubicFm-3m~4.41 Å
δ-TiH₁.₆₅CubicFm-3mSlightly less than 4.41 Å

In the FCC structure of the δ-phase, hydrogen atoms preferentially occupy the tetrahedral interstitial sites. An FCC unit cell contains 4 titanium atoms, 8 tetrahedral sites, and 4 octahedral sites. The preference for tetrahedral sites is a key characteristic of the Ti-H system. In the ideal stoichiometric TiH2, all eight tetrahedral sites within the unit cell are occupied by hydrogen atoms.

For non-stoichiometric hydrides like TiH1.65, the tetrahedral sites are only partially occupied. This means that, on average, 1.65 hydrogen atoms are distributed among the available tetrahedral positions for every titanium atom. This partial and random occupancy of the tetrahedral sites is a defining feature of the non-stoichiometric nature of δ-phase titanium hydride.

While TiH1.65 itself maintains a stable FCC structure under standard conditions, deviations from the ideal δ-phase stoichiometry can lead to structural distortions. When the hydrogen concentration exceeds the stable δ-phase range (H/Ti > 1.99), a transformation from the cubic δ-phase to a face-centered tetragonal (FCT) ε-phase can occur. This distortion is characterized by a c/a ratio of less than 1. Conversely, at lower hydrogen concentrations (H/Ti < 1.5), a metastable γ-hydride phase can form, which also has an FCT structure but with a c/a ratio greater than 1. The composition TiH1.65 lies comfortably within the stable cubic δ-phase region, and therefore does not typically exhibit such tetragonal distortions.

Phase Transitions and Equilibrium in the Ti-H System Relevant to TiH1.65

The formation and stability of TiH1.65 are best understood in the context of the complete Ti-H phase diagram, which illustrates the relationships between different phases as a function of temperature and hydrogen concentration.

The titanium-hydrogen system is characterized by several distinct phases, each with a unique crystal structure:

Alpha (α) Phase: At low hydrogen concentrations and temperatures below 882°C, titanium exists in the α-phase, which has a hexagonal close-packed (hcp) structure. The solubility of hydrogen in this phase is limited.

Beta (β) Phase: At temperatures above 882°C, pure titanium transforms to the β-phase, which possesses a body-centered cubic (bcc) structure. Hydrogen acts as a β-stabilizer, meaning it lowers the α-to-β transition temperature and allows the β-phase to exist at lower temperatures with increased hydrogen content.

Delta (δ) Phase: This is the face-centered cubic (FCC) hydride phase, which is stable at room temperature over a broad composition range that includes TiH1.65. It typically forms from the β-phase upon cooling or with increasing hydrogen concentration.

Gamma (γ) Phase: A metastable face-centered tetragonal (FCT) hydride that can precipitate from the α-phase solid solution under specific conditions, such as rapid quenching.

Epsilon (ε) Phase: A face-centered tetragonal (FCT) hydride that forms at very high hydrogen concentrations, close to the stoichiometric TiH2.

The δ-phase, and therefore TiH1.65, is a key equilibrium phase in the Ti-H system, representing a stable arrangement of titanium and a high concentration of hydrogen atoms at ambient temperatures.

Table 2: Crystal Structures of Phases in the Ti-H System

PhaseComposition Range (approx. H/Ti)Crystal Structure
Alpha (α)< 0.1Hexagonal Close-Packed (hcp)
Beta (β)Variable (temperature dependent)Body-Centered Cubic (bcc)
Delta (δ)1.5 - 1.99Face-Centered Cubic (FCC)
Gamma (γ)~1.0 (metastable)Face-Centered Tetragonal (FCT)
Epsilon (ε)> 1.99Face-Centered Tetragonal (FCT)

Pressure-Temperature-Composition (P-T-C) isotherms are graphical representations of the relationship between hydrogen pressure and hydrogen concentration in the metal at a constant temperature. These diagrams are crucial for understanding the thermodynamic stability of the various hydride phases.

The stability of the δ-phase, encompassing TiH1.65, is evident from these isotherms. At a given temperature, once the hydrogen pressure is sufficient to transform the lower hydride phases (or solid solutions) into the δ-phase, the composition will lie within the single-phase δ region. In this region, the hydrogen pressure must be increased to further increase the hydrogen concentration in the solid. The TiH1.65 composition exists within this stable, single-phase δ region at ambient temperature and the corresponding equilibrium hydrogen pressure. Full P-C-I isotherm curves have been successfully measured for the Ti-H system over various temperature ranges, providing detailed information on the thermodynamic properties and phase boundaries. researchgate.net

Microstructural Characterization of TiH1.65 and Related Titanium Hydrides

The microstructure of titanium and its alloys is profoundly affected by the presence of hydrogen and the formation of hydride phases. When the concentration of hydrogen exceeds the solubility limit of the titanium matrix, brittle titanium hydride phases precipitate, which can significantly alter the mechanical properties of the material. iaea.orgresearchgate.net The solubility of hydrogen is much lower in the α-phase (hexagonal close-packed) of titanium compared to the β-phase (body-centered cubic). researchgate.netnih.gov

The morphology of the precipitated hydrides can vary depending on factors such as temperature and hydrogen concentration. At temperatures below 80°C, hydride formation often begins with randomly oriented, lath-shaped (acicular) precipitates. researchgate.net As hydrogen absorption continues, these can grow and form globular hydride phases or larger colonies. researchgate.net At temperatures above 80°C, hydride formation tends to be more uniform on the titanium surface. researchgate.net

In commercially pure titanium, which primarily consists of the α-phase, the low solubility of hydrogen readily leads to the precipitation of titanium hydride (TiHₓ). nih.gov Studies have shown that even after processes like acid etching, a significant concentration of titanium hydride can be present at the surface. nih.gov In contrast, in titanium alloys containing a β-phase, the much higher hydrogen solubility in this phase can prevent the precipitation of hydrides, as the hydrogen remains in solution. nih.gov Microstructural analysis often reveals hydride clusters within the bulk material, in addition to the formation of surface hydride layers. matec-conferences.org The formation of these hydrides is associated with a significant volume expansion, which can induce internal stresses and contribute to crack initiation and propagation, a phenomenon known as hydrogen embrittlement. matec-conferences.org

Iv. Electronic Structure and Bonding in Tih1.65

Hybridization Effects between Titanium and Hydrogen Orbitals

The formation of the Ti-H bond is a direct result of the hybridization, or mixing, of the atomic orbitals of titanium and hydrogen. The primary interaction occurs between the 3d and 4s orbitals of titanium and the 1s orbital of hydrogen.

The analysis of the projected density of states (PDOS) shows that in the energy region of the valence band, there is a significant overlap of the Ti d-states and H s-states. This overlap signifies a strong hybridization, leading to the formation of bonding and anti-bonding molecular orbitals. The bonding orbitals, located at lower energies, are populated by electrons and contribute to the stability of the hydride phase. This hybridization is a key factor in the strong covalent nature of the Ti-H bond.

Theoretical Prediction of Structural Stability and Energetics

First-principles calculations are crucial for predicting the stability of different titanium hydride phases. Thermodynamic stability is often assessed by calculating the formation enthalpy (or heat of formation) and cohesive energy. aps.orgmdpi.com A negative formation enthalpy indicates that the formation of the hydride from pure titanium and hydrogen gas is an energetically favorable process.

Theoretical studies have investigated various crystal structures for titanium hydrides. For instance, at ambient pressure, the cubic fluorite-type (CaF₂) structure is a common and stable phase for TiH₂. scispace.com Calculations predict that titanium hydrides can undergo structural phase transitions under high pressure. scispace.com The dynamical stability of these predicted structures is confirmed by phonon calculations; a structure is considered dynamically stable if no imaginary vibrational frequencies are found across the Brillouin zone. aps.org

Calculated Energetic Properties for Select Titanium Hydride Phases This table presents illustrative data based on findings from various theoretical studies. scispace.comaps.orgmdpi.com Exact values depend on the computational method used.

PhaseCrystal StructureCalculated Formation Enthalpy (eV/atom)Stability Assessment
TiHCubic (Fm-3m)~ -0.5 to -0.7Thermodynamically stable
TiH₂Tetragonal (I4/mmm)~ -0.6 to -0.8Thermodynamically stable
TiH₂Cubic (Fm-3m)~ -0.5 to -0.7Metastable at low temp, stable at high temp

Vibrational Spectroscopy and Phonon Dispersion in Titanium Hydrides

The vibrational properties of titanium hydrides are dominated by the motion of the light hydrogen atoms within the heavier titanium lattice. These properties are studied experimentally using techniques like Inelastic Neutron Scattering (INS) and computationally through DFT-based phonon calculations. rsc.orgrsc.orgdiva-portal.org

The vibrational density of states (VDOS) is typically separated into two main regions:

Acoustic Phonons: At low energies (typically below 50 meV), the vibrations correspond to the collective, in-phase motion of both titanium and hydrogen atoms. These are the acoustic modes. pnas.org

Optical Phonons: At much higher energies (often >100 meV), the vibrations are dominated by the motion of hydrogen atoms against the relatively stationary titanium atoms. diva-portal.orgpnas.org These are the optical modes.

A significant gap usually exists between the acoustic and optical branches in the phonon dispersion curves. pnas.org This gap is a direct consequence of the large mass difference between Ti and H. The optical phonon modes for hydrogen in the hydride lattice show very little dispersion (i.e., the frequency does not change much with the wavevector). rsc.orgrsc.org This indicates that the H vibrations are highly localized, meaning the vibration of one hydrogen atom does not strongly influence its neighbors. rsc.orgpnas.org The frequencies of these localized modes are sensitive to the local environment of the hydrogen atom, including the Ti-H bond distance and the symmetry of the interstitial site it occupies. rsc.org

V. Hydrogen Sorption and Desorption Kinetics and Thermodynamics for Tihₓ Systems

Hydriding and Dehydriding Reaction Mechanisms

The general mechanism for the decomposition of titanium hydride can be described as a series of steps. scielo.br These include the thermal decomposition of the hydride at the interface between the hydride and metal phases, interstitial diffusion of hydrogen atoms through the metal lattice, penetration of hydrogen atoms to the surface, recombination of these atoms into molecules, and finally, the desorption of molecular hydrogen gas from the surface. scielo.brdtic.mil The dehydrogenation process often follows a specific phase transformation sequence, which can be summarized as: δ(TiH₂) → β(TiH) → α(Ti). nih.govsemanticscholar.org

The formation of the titanium hydride phase within the titanium metal matrix begins with a nucleation event, followed by the growth of these nuclei. Research indicates that the initiation of titanium hydride formation is not random. It preferentially occurs at specific microstructural features.

Studies have shown that hydride nucleation often begins at the interfaces between the α and β phases of titanium alloys. mdpi.com Other key sites for hydride formation include grain boundaries and small pockets of the β-phase, which has a significantly higher solubility for hydrogen than the α-phase at room temperature. mpie.de One detailed investigation on commercially pure titanium determined that hydride formation initiates at TiₓFe intermetallic particles (IMPs). researchgate.net From these initial nucleation sites, the hydride phase grows in all directions, spreading both laterally across the titanium grain and vertically into the bulk material. researchgate.net This growth continues until a continuous hydride layer is formed. researchgate.net

At lower temperatures (below 600-750°C) , the process is often controlled by the chemical reactions at the surface or a combination of surface reactions and diffusion. researchgate.netias.ac.in

At higher temperatures (above 800°C) , the process becomes predominantly controlled by the diffusion of hydrogen through the titanium lattice. researchgate.net

Under conditions of rapid heating , the decomposition mechanism appears to be limited by the intraparticle diffusion of hydrogen. ucr.edu

The rate-limiting step is not always easy to determine, as it can be influenced by factors like applied pressure, temperature, and surface contamination. scielo.br

Thermodynamic Parameters of Hydride Formation and Decomposition

The thermodynamics of the Ti-H system define the stability of the hydride phases and the conditions under which hydrogen absorption and desorption are favorable. Key parameters include the enthalpy and entropy of the reaction, which in turn determine the equilibrium hydrogen pressure at a given temperature.

Enthalpy (ΔH) represents the heat content of a system, and its change during a reaction indicates whether heat is released (exothermic, negative ΔH) or absorbed (endothermic, positive ΔH). libretexts.org Entropy (ΔS) is a measure of the disorder of a system. alevelchemistry.co.uk The formation of titanium hydride from titanium metal and hydrogen gas is an exothermic process, releasing a significant amount of heat. Conversely, the decomposition of the hydride requires an input of energy.

Calculations for the formation of TiH₂ at standard conditions (298.16 K) show a standard enthalpy of formation (ΔH) of approximately -142.4 kJ/mol and a standard entropy of formation (ΔS) of -143.0 J/(mol·K). ustc.edu.cnresearchgate.net Experimental measurements have found similar values, with a heat of formation (ΔH) of -141 kJ/mol H₂ during the α-to-δ phase transformation. acs.org The magnitude of the enthalpy of formation tends to decrease as the hydrogen content in the hydride increases. acs.org

Thermodynamic Parameters for TiH₂ Formation
ParameterValueReference
Standard Enthalpy of Formation (ΔH)-142.39 kJ/mol ustc.edu.cn
Standard Entropy of Formation (ΔS)-143.0 J/(mol·K) ustc.edu.cn
Enthalpy of Formation (α→δ plateau)-141 kJ/(mol H₂) acs.org
Enthalpy of Formation (at xH = 1.8)-107 kJ/(mol H₂) acs.org

For a given temperature, there is a specific hydrogen pressure at which the titanium metal, its solid solution with hydrogen, and the titanium hydride phase are in equilibrium. This is known as the equilibrium plateau pressure. Below this pressure, the hydride will tend to decompose, while above it, hydride formation is favored.

The relationship between temperature and equilibrium pressure is described by the van't Hoff equation. researchgate.net For the Ti-H system, these plateau pressures are very low at room temperature, falling within the low ultra-high vacuum (UHV) range. acs.org As the temperature increases, the equilibrium plateau pressure also increases significantly. A van't Hoff plot, which graphs the natural logarithm of the equilibrium pressure against the inverse of the temperature, shows a linear relationship from which thermodynamic data like enthalpy and entropy can be derived. acs.orgresearchgate.net

Kinetic Rate Laws and Activation Energies for Hydrogenation/Dehydrogenation

While thermodynamics determines if a reaction is favorable, kinetics describes how fast it will proceed. The rate of hydrogenation or dehydrogenation is often described by kinetic rate laws and is characterized by an activation energy (Ea), which is the minimum energy required to initiate the reaction.

The activation energy for hydrogen desorption from titanium hydride has been reported across a range of values, which can be attributed to different experimental techniques, material forms (powder vs. bulk), heating rates, and the specific phase transformation being measured. scielo.br

Reported activation energies for the dehydrogenation of TiHₓ include:

~47 kJ/mol for the onset of dehydrogenation at very high heating rates. ucr.edu

~134 kJ/mol for the initial δ-to-β transformation step. semanticscholar.org

Values ranging from 49 kJ/mol to 106 kJ/mol have also been reported from various thermal analysis techniques. scielo.br

The reaction kinetics can sometimes be fitted to a power law of the form R ∝ Pγ, where R is the reaction rate, P is the hydrogen pressure, and the exponent γ provides insight into the rate-limiting mechanism. acs.org An exponent of 0.5 is indicative of diffusion control, whereas an exponent of 1.0 suggests surface-limited kinetics. acs.org

Reported Activation Energies (Ea) for TiHₓ Dehydrogenation
ProcessActivation Energy (kJ/mol)Reference
Onset at high heating rates~47 ucr.edu
δ-to-α transformation63 ± 6 scielo.brscielo.br
δ-to-β transformation~134 semanticscholar.org
Range from various methods49 - 106 scielo.br

Influence of Surface Passivation and Oxide Layers on Sorption Kinetics

Titanium is a highly reactive metal that spontaneously forms a thin, dense, and tightly adherent passivation layer of titanium dioxide (TiO₂) upon exposure to air or other oxygen-containing environments. This native oxide layer is a critical factor influencing the hydrogen sorption kinetics of titanium hydride systems.

The TiO₂ layer acts as a significant physical barrier to hydrogen diffusion, which can severely hinder the kinetics of hydrogen absorption. nih.gov For hydrogen to be absorbed, H₂ molecules must first dissociate into atomic hydrogen on the material's surface, and these atoms must then diffuse through the surface layer into the bulk of the material. The dense oxide layer inhibits both of these steps, leading to a required "activation" process, which typically involves heating the material under vacuum or high-pressure hydrogen to disrupt or bypass this barrier. Studies on titanium thin films have explicitly demonstrated the limiting role of surface oxides on hydrogen sorption rates.

However, the relationship between titanium, hydrogen, and oxygen is complex. Research has shown that the presence of hydrogen within the titanium lattice, forming titanium hydride, can actually mitigate surface oxidation. researchgate.net The alloying of titanium with hydrogen can lead to a reduced thickness of the passivated surface layer and a lower relative fraction of the highest oxidation state of titanium (Ti⁴⁺). researchgate.netresearchgate.net This suggests that once hydrogenation is achieved, the hydride itself is somewhat less prone to further deep oxidation compared to the pure metal.

Table 2: Effect of Surface Layers on TiHₓ Hydrogen Sorption

Vi. Advanced Applications of Tih1.65 in Materials Science and Engineering

Role of TiH1.65 in Powder Metallurgy and Sintering Processes

The use of titanium hydride powder instead of pure titanium powder is a significant advancement in the powder metallurgy (PM) of titanium and its alloys. researchgate.netresearchgate.net This approach, often part of the blended elemental (BE) powder metallurgy method, offers a cost-effective route to produce near-net-shape titanium components with high material utilization and reduced machining requirements. hoganas.comutah.edu The brittle nature of titanium hydride particles, in contrast to the more ductile pure titanium, facilitates easier milling and compaction. hoganas.comymaws.com This allows for the attainment of high green density in the compacted parts, which is a critical factor for achieving high final sintered density. hoganas.com

Titanium hydride acts as a sintering aid through several interconnected mechanisms. The use of hydride powders reduces the problems of friction and cold welding that are often pronounced with pure titanium powders during compaction. hoganas.com The hydride particles can rearrange and fracture more easily, leading to higher green densities. hoganas.com

During the initial stages of heating in the sintering cycle, the titanium hydride undergoes dehydrogenation. This process creates a transient, highly reactive, and clean titanium surface. The release of hydrogen helps to reduce any surface oxides on the titanium particles, promoting better metallurgical bonding between adjacent particles. The dehydrogenation of TiH₂ leads to a very rapid shrinkage and densification of the material. researchgate.netresearchgate.net This enhanced sintering activity allows for the production of components with near-full density (greater than 99%) at lower sintering temperatures or shorter times compared to conventional methods using pure titanium powder. researchgate.nethoganas.com

A novel process known as Hydrogen Sintering and Phase Transformation (HSPT) leverages these effects by sintering in a dynamically controlled hydrogen atmosphere. utah.edublacksandtechllc.com This technique uses the phase transformations within the titanium-hydrogen system to refine the microstructure during the sintering cycle, resulting in materials with superior mechanical properties. utah.edublacksandtechllc.com

Sintering ParameterConventional Ti PowderTiH₂ PowderBenefit of TiH₂
Compressibility Lower; prone to cold weldingHigher; brittle particles rearrange easily hoganas.comHigher green density
Green Strength HigherVery low hoganas.comRequires careful handling
Sintering Activity LowerHigher hoganas.comEnhanced densification
Final Density ~90% (typical) hoganas.com>99% achievable researchgate.nethoganas.comNear-full density parts
Microstructure Coarse grain size utah.eduUltrafine grain size (with HSPT) utah.eduImproved mechanical properties

This table provides a comparative overview of sintering parameters between conventional titanium powder and titanium hydride powder, based on available research data.

Processing with titanium hydride offers significant advantages for controlling the final microstructure of sintered titanium alloys. Conventional powder metallurgy of titanium often results in coarse microstructures, which can be detrimental to mechanical properties like ductility and fatigue strength. utah.edu Post-sintering thermomechanical work is typically required to refine these coarse structures, adding to the production cost. utah.edu

The HSPT process, which starts with titanium hydride powder, enables the production of as-sintered titanium alloys with near-full density and ultra-fine grain sizes (<1.0 µm). researchgate.netutah.edu This is achieved by carefully controlling the hydrogen partial pressure and temperature profile during sintering to manipulate the phase transformations. researchgate.netutah.edu The process maintains the material in the beta-phase region, which is stabilized by hydrogen, to promote densification. Subsequently, a controlled eutectoid transformation and dehydrogenation at moderate temperatures lead to the formation of an ultrafine microstructure without significant grain growth. researchgate.net This level of microstructural control directly in the sintering process can produce materials with mechanical properties comparable or superior to those of wrought titanium alloys, but at a lower cost. utah.edu

Hydrogen Storage Systems

Titanium hydride is a foundational material in the field of hydrogen storage, particularly within the category of metal hydrides. Metal hydrides offer a safer and more volume-efficient method for storing hydrogen compared to high-pressure gas or cryogenic liquid storage. nasa.gov TiH1.65 and related compositions are studied for their ability to reversibly absorb and release hydrogen, although their practical application often requires modification to improve storage capacity, kinetics, and thermodynamics.

The optimization of titanium hydride-based materials for hydrogen storage focuses on several key performance indicators: hydrogen storage capacity (by weight and volume), the speed of hydrogen absorption and desorption (kinetics), and the temperature and pressure conditions required for these processes (thermodynamics). hymarc.org For instance, nanocrystalline Mg-Ti composites have demonstrated the ability to absorb up to 4.5 wt% hydrogen at room temperature, with fast kinetics. researchgate.net

Research into optimizing V-based solid solution alloys, which often include titanium, shows that doping with materials like LiAlH₄ can lower the binding energy of the hydride and reduce the activation energy for hydrogen release, making the process easier. nih.gov While not directly TiH1.65, these principles of doping and alloying are central to improving titanium-based hydride systems. The goal is to tailor the thermodynamic stability so that hydrogen can be stored at moderate pressures and released at relatively low temperatures, which is crucial for applications like hydrogen fuel cells. bnl.govresearchgate.net

Material SystemKey Optimization StrategyObserved Improvement
Mg-Ti NanocompositeHigh-energy ball millingAbsorbed 4.3 wt% H₂ in 10 minutes at room temperature. researchgate.net
TiV₁.₁Cr₀.₃Mn₀.₆Doping with LiAlH₄Lowered hydrogen release activation energy. nih.gov
Sodium Alanate (NaAlH₄)Doping with TitaniumActs as a catalyst to facilitate hydrogen release and re-absorption. bnl.gov

This interactive table summarizes research findings on the optimization of titanium-containing hydrogen storage materials.

To overcome the inherent limitations of pure titanium hydride, such as slow kinetics and high desorption temperatures, it is often incorporated into composite materials. mdpi.com The "ideal" composite for hydrogen storage should have high hydrogen permeability, high thermal conductivity, and mechanical stability to withstand the expansion and contraction during hydrogen cycling. mdpi.com

One common strategy is to create composites with high-thermal-conductivity materials like expanded natural graphite (B72142) or carbons. mdpi.com The absorption of hydrogen into a metal hydride is an exothermic process, and efficient heat removal is critical for fast kinetics. Poor thermal conductivity in powdered hydride beds often becomes the rate-limiting factor. mdpi.com By improving heat transfer, these composite structures significantly enhance the observed reaction rates. mdpi.com

Another approach involves creating nanocomposites with other metals or hydrides. For example, MgH₂-FeTi composites produced by high-energy ball milling show excellent absorption kinetics, with some compositions absorbing 3.3 wt% H₂ in just 100 seconds. mdpi.com Similarly, Mg-Ti nanocomposites can form a binary phase of TiH₁.₉₇₁-TiH₁.₅ that catalyzes the hydrogen storage properties of the magnesium. researchgate.net These composite approaches aim to achieve a synergistic effect where the properties of the combined materials are superior to those of the individual components. mdpi.com

Nuclear Applications and Tritium (B154650) Management

In the context of nuclear fusion reactors, the management of hydrogen isotopes, particularly the radioactive isotope tritium (³H), is of paramount importance for safety and fuel cycle efficiency. researchgate.netiter.org Metal hydrides are critical materials for the storage, delivery, and recovery of tritium within the fusion fuel cycle. researchgate.net

Titanium's ability to readily form hydrides makes it a candidate material for tritium management. researchgate.net In a fusion reactor, tritium must be bred, extracted, purified, and reinjected into the plasma. iter.org This requires systems that can safely handle and store tritium. Metal hydrides, including titanium hydride, can store tritium in a solid, stable form at room temperature, which is significantly safer than storing it as a pressurized gas. The tritium can then be released by heating the hydride bed.

Zr-based alloys, which share chemical similarities with titanium, are also heavily researched for this purpose due to their ability to absorb hydrogen isotopes at very low pressures. oaepublish.com However, a key challenge for these materials is disproportionation, where the alloy breaks down into more stable phases after multiple hydrogen absorption-desorption cycles, leading to a loss of storage capacity. oaepublish.com Understanding and mitigating these degradation mechanisms is crucial for the long-term reliability of any metal hydride system, including those based on titanium, for tritium management in future fusion power plants. oaepublish.comukaea.uk

Tritium Gettering and Storage Materials

Titanium hydride, particularly in its various stoichiometric forms, presents a promising solution for the safe and efficient long-term storage of tritium, a radioactive isotope of hydrogen. iaea.org Storing tritium as a solid metal tritide (B1234025) is considered safer and more cost-effective than storing it as a gas, as it allows for compact storage with a low risk of release until heat is applied. iaea.org Titanium is a favored material for this application due to its combination of beneficial properties. iaea.org

Titanium has the ability to absorb and store tritium in a solid form at very low pressures, on the order of 1E-7 torr. iaea.org The absorption process is exothermic, releasing between 20 to 40 kcal/mole of hydrogen absorbed. iaea.org This allows for the ready uptake of tritium and its isotopes at room temperature by activated titanium. iaea.org The release of the stored tritium, for recovery or use, requires heating the titanium tritide under vacuum. iaea.org The efficiency of this discharge process is dependent on both temperature and pressure. iaea.org

A significant consideration in the long-term storage of tritium is the formation of Helium-3 (³He) as a decay product. energy.gov This can potentially affect the absorption and desorption properties of the storage material and lead to tritium being trapped within the material's lattice. energy.gov Research indicates that titanium retains the decay helium up to a concentration of 0.3 He atoms per Ti atom. iaea.org The timeframe to reach this helium concentration is dependent on the initial concentration of tritium stored in the titanium. iaea.org Studies monitoring the release of ³He from tritium-loaded titanium have shown that significant release may occur later than initially predicted, with one study noting significant release after approximately 7 years, as opposed to the anticipated 3-4 years. energy.gov

Table 1: Tritium Discharge from Titanium Hydride as a Function of Temperature and Pressure iaea.org

Temperature (°C)Pressure (torr)Estimated Percentage of Hydrogen Isotopes Removed
600195%

Note: This data is for a storage vessel charged to a total hydrogen concentration of 1.8 (H+D+T)/Ti.

Interaction with Radiation Environments

The interaction of titanium hydride with radiation environments is a critical consideration for its application in fields such as nuclear technology. One of the primary concerns is hydrogen embrittlement, which can affect titanium and its alloys when used as structural materials in environments like nuclear reactors. wikipedia.org This process involves the absorption of hydrogen and the subsequent formation of titanium hydride, which can lead to a reduction in the material's ductility and potentially cause spalling of the surface. wikipedia.org The extent of hydrogen embrittlement is influenced by the composition, metallurgical history, and handling of the titanium alloy. wikipedia.org

While titanium is generally resistant to chemical attack, contact with hydrogen-containing environments, especially at elevated temperatures, can lead to the absorption of significant amounts of hydrogen. science.gov The solubility of hydrogen in the different phases of titanium and the formation of hydrides are key factors in this interaction. science.gov The presence of a surface oxide layer on titanium and its alloys, which can be enhanced through processes like anodizing, offers a degree of protection against hydrogen ingress. wikipedia.org

In the context of neutron and gamma radiation, composite materials based on modified titanium hydride have been investigated for their shielding properties. science.gov The introduction of materials like boron carbide into a titanium hydride-based composite can significantly decrease the thermal neutron flux density and, consequently, the levels of capture gamma radiation. science.gov For instance, the addition of 1-5 wt.% boron carbide to a composite material can reduce the thermal neutron flux density on a 10 cm-thick layer by a factor of 11 to 176, and the capture gamma dose rate by a factor of 4 to 9. science.gov

Functional Material Development

Photovoltaic Applications of Titanium Hydrides

Nonstoichiometric titanium hydrides, such as TiH1.65, have been investigated for their potential application as absorber materials in hot carrier solar cells (HCSC). researchgate.net The performance of such devices relies on materials with specific phononic properties, namely a large phononic band gap. researchgate.net Binary compounds with a significant mass ratio between their constituent elements, like titanium hydride, are candidates for exhibiting such a gap. researchgate.net

Research involving inelastic neutron scattering has been used to measure the phonon density of states of TiH1.65, providing experimental evidence of its phononic band gap. researchgate.net Furthermore, studies using transient absorption have examined the carrier thermalization process in thin films of titanium hydride (TiHx where 1 < x < 2) to estimate the carrier cooling time. researchgate.net The optical properties of titanium and its hydrides can also be tuned by altering annealing conditions, offering a pathway to optimize materials for specific photovoltaic applications. researchgate.net

Catalyst Precursors and Active Sites Derived from TiH1.65 Decomposition

The thermal decomposition of titanium hydride is a key aspect of its use in the development of catalytic materials. The hydrogen released during this process can create a protective atmosphere that helps to control or reduce contamination on the surface of the material. mdpi.com This is particularly relevant in powder metallurgy processes where titanium hydride is used as a starting material for the production of titanium alloys. mdpi.com

The decomposition of TiH2 generates lattice defects, which in turn activate diffusion processes. mdpi.com This can lead to the healing of pores within the material and accelerate the chemical homogenization of the final product. mdpi.com In the context of Ziegler-Natta catalysts, which are crucial for the production of polyolefins, understanding the formation of catalytically relevant titanium sites is essential. researchgate.net While not directly focused on TiH1.65, research into these catalysts often involves the study of various titanium chlorides and their interactions, providing insights into the creation of active sites. researchgate.net The reduction of titanium sites is an indication of catalyst activation. researchgate.net

Energetic Materials and Pyrotechnic Compositions

Role of TiH1.65 in Ignition and Combustion Mechanisms

Titanium subhydrides, including TiH1.65, play a significant role in pyrotechnic compositions, particularly in ignition systems. osti.gov The mixture of TiH1.65 with an oxidizer like potassium perchlorate (B79767) (KClO4) is used in actuators and other pyrotechnic devices. osti.gov The ignition and combustion of these materials involve a series of chemical reactions. osti.gov

The bridgewire-activated ignition of a TiH1.65/KClO4 mixture can be described by a four-step reaction mechanism: osti.gov

Decomposition of potassium perchlorate (KClO4) at temperatures above 583 K (310 °C).

Decomposition of titanium subhydride (TiH1.65) at temperatures above 698 K (425 °C).

Formation of water vapor from the reaction of hydrogen and oxygen at temperatures above 698 K.

Oxidation of titanium to form titanium dioxide (TiO2) at temperatures above 793 K.

The thermal stability of pyrotechnic mixtures containing titanium subhydrides is influenced by the hydrogen content in the titanium lattice; lower hydrogen concentrations have been found to increase thermal stability. osti.gov The burn rate of these compositions is also a critical parameter. For example, the burn rate of TiH1.65/KClO4 has been measured to be around 700 meters per second in a packed column tube at 70% theoretical density. osti.gov

Table 2: Key Parameters in the Ignition of TiH1.65/KClO4 Pyrotechnic Mixtures

ParameterValue/Observation
KClO4 Decomposition Temperature> 583 K (310 °C) osti.gov
TiH1.65 Decomposition Temperature> 698 K (425 °C) osti.gov
TiO2 Formation Temperature> 793 K (793 K) osti.gov
Heat of Reaction (33.6wt% TiH1.65/66.4wt% KClO4)-7.004 kJ/g osti.gov
Measured Burn Rate (70% theoretical density)~700 m/s osti.gov

Microstructural and Compositional Effects on Performance

The performance of titanium hydride with the specific stoichiometry of TiH1.65 is intrinsically linked to its microstructural and compositional characteristics. These factors are critical in determining its suitability and behavior in various advanced applications, particularly in pyrotechnic compositions where reliability and safety are paramount.

Microstructural Influence on Electrostatic Discharge (ESD) Sensitivity

The microstructure of titanium subhydrides (TiHₓ) plays a crucial role in their sensitivity to electrostatic discharge (ESD). The Ti-H system exhibits different phase compositions depending on the hydrogen content. Research has shown that near a composition of x=0.65, the material has a eutectoid structure containing an excess of the alpha titanium phase. osti.gov This alpha phase is associated with higher sensitivity to static electricity. osti.gov

To enhance safety and reduce ESD sensitivity, a higher hydrogen concentration is required. For compositions where x is greater than 0.65, there is an excess of the gamma titanium phase, which renders the material insensitive to static discharge. osti.gov The specification of TiH1.65 was developed to ensure the proper phase composition for ESD insensitivity, a critical safety requirement for its use in pyrotechnic actuators and components. osti.gov This specific composition maintains the necessary ignition reliability and long-term stability while significantly improving safety against accidental electrostatic initiation. osti.gov

Compositional Control for Performance and Stability

Precise control over the composition of TiH1.65 powder is essential for its performance. This includes not only the hydrogen-to-titanium ratio but also the content of other elements like oxygen and metallic impurities.

Hydrogen and Oxygen Content: The production of TiH1.65 is achieved through the thermal decomposition of titanium hydride. osti.gov Following this dehydriding process, a controlled passivation step is necessary. This involves exposing the powder to controlled amounts of air to form a stable oxide layer on the particle surfaces. osti.gov Without this passivation, the highly reactive titanium surfaces would react rapidly with atmospheric oxygen, a pyrophoric reaction that could lead to thermal ignition. osti.gov The final oxygen content in titanium subhydride powders is typically controlled to be between 2.5 and 3.0 weight percent. osti.gov This oxygen content is a critical parameter for process control and for calculating the theoretical calorific output of pyrotechnic mixtures. osti.gov

The table below summarizes the key bulk properties that are measured to control the quality and performance of titanium hydride powders like TiH1.65.

Property MeasuredPurpose
Hydrogen Content Determines the stoichiometric phase composition (e.g., alpha/gamma phase ratio) and ESD sensitivity.
Oxygen Content Ensures proper passivation, prevents pyrophoricity, and is used in calorific output calculations. osti.gov
Titanium Assay Verifies the purity of the primary material. osti.gov
Impurity Content Monitors for contaminants that could adversely affect performance and stability. osti.gov
Particle Size Distribution Influences packing density, burn rate, and ignition characteristics in pyrotechnic mixtures. osti.gov
BET Surface Area A key parameter for performance, affecting both ignition reliability and output. osti.gov
Moisture Content Controlled to prevent unwanted side reactions and ensure long-term stability. osti.gov

Performance in Pyrotechnic Mixtures

When blended with an oxidizer such as potassium perchlorate (KClO₄), the compositional characteristics of TiH1.65 directly influence the performance of the resulting pyrotechnic mixture. Research comparing different titanium-based fuels shows significant differences in performance. For instance, the burn rate of a TiH1.65/KClO₄ mixture was measured at approximately 700 meters per second in a packed column at 70% of its theoretical density. osti.gov This demonstrates a high reaction velocity essential for its function in actuators. The specific stoichiometry of TiH1.65 provides a balance of ESD insensitivity, high reliability, and consistent output, making it a preferred material in many energetic component designs. osti.gov

The following table provides a comparative look at the sensitivity properties of pyrotechnic mixtures made with different titanium-based fuels, highlighting the enhanced safety profile of compositions using TiH1.65.

PropertyTi/KClO₄TiH₀.₆₅/KClO₄TiH₁.₆₅/KClO₄
Friction 6.3 kg7.2 kg15.8 kg
Impact 225 kg-cm>250 kg-cm>250 kg-cm
ESD <5 kv>40 kv>40 kv

Data sourced from a study on titanium subhydride/potassium perchlorate mixtures. osti.gov

Vii. Interactions of Tih1.65 with External Stimuli and Environments

Influence of Alloying Elements and Impurities on Hydride Stability and Kinetics

The stability and kinetics of titanium hydrides, including TiH1.65, are significantly influenced by the presence of alloying elements and impurities within the titanium matrix. These elements can alter hydrogen solubility, diffusion pathways, and the thermodynamics of hydride formation.

The presence of a β-phase in titanium alloys also plays a crucial role. The solubility of hydrogen in the β-phase is considerably higher (over 9000 ppm) than in the α-phase (20 to 150 ppm at room temperature). researchgate.netoup.commpie.de Consequently, alloys with a continuous β-phase provide rapid diffusion paths for hydrogen, making them more susceptible to hydride-induced cracking. researchgate.net β-stabilizing elements, even in trace amounts, can lead to the retention of small β-phase precipitates (β-pockets), often at grain boundaries and triple points. oup.commpie.de These β-pockets, along with the grain boundaries themselves, are considered key factors in the formation of hydrides. mpie.de

Table 1: Influence of Selected Elements on Titanium Hydride Behavior

Element/PhaseInfluence on Hydride Formation and StabilitySource
Iron (Fe)Can act as an entry point for hydrogen, potentially promoting absorption. Forms intermetallic compounds (TiXFe) that enhance hydrogen absorption. bu.eduresearchgate.netconfex.com
Palladium (Pd)Can promote hydrogen adsorption and transport. bu.edu
Nickel (Ni)Can act as an entry point for hydrogen, potentially promoting absorption. Forms intermetallic compounds (Ti2Ni) that enhance hydrogen absorption. bu.eduresearchgate.net
Niobium (Nb)Affects the dehydrogenation process and interdiffusion during sintering of titanium hydride powders. researchgate.netmdpi.comscispace.com
β-PhaseExhibits significantly higher hydrogen solubility than the α-phase, providing fast diffusion paths for hydrogen and increasing susceptibility to hydride formation. researchgate.netoup.commpie.de

Surface Oxidation and Passivation Behavior of TiH1.65 in Different Atmospheres

The surface of titanium hydride is reactive and requires controlled passivation to prevent rapid, exothermic oxidation upon exposure to air. osti.gov This passivation process involves the formation of a stable oxide layer that protects the underlying hydride from further reaction.

Unpassivated titanium subhydrides, including compositions like TiH1.65, are pyrophoric. osti.gov If exposed to atmospheric oxygen without a protective oxide layer, they can ignite spontaneously due to the rapid reaction between the exposed titanium surfaces and air. osti.gov

The standard passivation procedure involves the controlled addition of air to the reactor containing the freshly prepared titanium subhydride. osti.gov The pressure in the reactor is monitored; a decrease in pressure indicates that oxygen is reacting with the titanium surface to form an oxide layer. osti.gov This process is repeated with controlled volumes of air until no further pressure drop is observed, signifying that a stable passive layer has been formed. osti.gov The resulting passivated powders typically have an oxygen content of 2.5 to 3.0 weight percent, which is assumed to be in the form of titanium dioxide (TiO2). osti.gov

Studies have also investigated the reaction kinetics of titanium subhydride with other passivating agents besides air, such as nitrogen and propane, under isothermal conditions. unm.edu Interestingly, even when using different passivating gases, the resulting surface layer has been identified as titanium oxide, suggesting that oxygen, perhaps from residual sources or subsequent handling, plays a dominant role in the final passivation layer formation. unm.edu

The presence of this oxide layer is critical for the safe handling and subsequent use of titanium hydride powders. It also has implications for processes where titanium hydride is used as a starting material, as the oxide can influence reaction kinetics and the properties of the final product.

Mechanical Behavior and Deformation Mechanisms in Titanium Hydrides

The formation of titanium hydrides within the titanium matrix has a profound impact on the mechanical properties of the material, often leading to embrittlement. bu.edukns.org The mechanical behavior of the hydrides themselves, as well as their interaction with the surrounding matrix, is complex and depends on factors such as hydride distribution, morphology, size, and orientation. bu.edu

Titanium hydrides are generally characterized as having high strength but being brittle secondary phases. oup.com When a titanium alloy containing hydrides is subjected to deformation, the hydride phase tends to undertake more elastic strain than the matrix after the matrix has yielded. oup.com This stress concentration can lead to the initiation of cracks within the brittle hydride platelets. researchgate.netoup.com

The deformation of titanium hydride powder under high pressure has been studied to understand its consolidation behavior. imp.kiev.ua At high pressures, stresses at the contact surfaces between particles can exceed the ultimate strength of the titanium hydride, leading to particle crushing. imp.kiev.ua This, along with plastic deformation, contributes to the compaction of the powder. imp.kiev.ua

The application of external stress can significantly influence the formation and orientation of titanium hydrides. ymaws.comonemine.org Tensile stresses, in particular, have been shown to promote the precipitation of hydrides. bu.eduymaws.comonemine.org

When a tensile stress is applied, hydride platelets tend to precipitate on crystallographic planes that are oriented most nearly perpendicular to the stress axis. onemine.org This preferred orientation occurs because the precipitation of the lower-density hydride phase in this orientation causes an expansion of the matrix in a direction that helps to relieve the applied tensile stress. onemine.org

Conversely, compressive stresses can inhibit the formation of certain hydrides. ymaws.com For instance, the formation of γ-hydride (fcc) is more favorable under tensile stress than under compressive stress. ymaws.com The δ-hydride (fct), on the other hand, appears to be less sensitive to the type of stress. ymaws.com Under compressive stress, the δ-hydride is more stable than the γ-hydride. ymaws.com

This phenomenon of stress-induced hydride formation is a critical aspect of hydrogen embrittlement, as it can lead to the localized accumulation of brittle hydride phases in regions of high stress, such as at the tip of a crack. bu.edu

The formation of hydrides introduces lattice deformation and can locally disrupt the original matrix lattice. bu.edu This structural change contributes to the accumulation of volumetric and interfacial stresses, which can ultimately lead to crack initiation and propagation. bu.edu Cracks often propagate preferentially along the phase boundaries between the hydride and the matrix or directly through the brittle hydride particles. bu.edu

The presence of dislocations in the titanium matrix can also interact with hydrogen. The movement of hydrogen clouds around dislocations during plastic deformation is a proposed mechanism related to hydrogen-enhanced local plasticity (HELP). bu.edu

Response to Thermal and Pressure Cycling

Titanium hydride exhibits distinct behaviors in response to changes in temperature and pressure, primarily related to the reversible absorption and desorption of hydrogen.

Upon heating, titanium hydride decomposes, releasing hydrogen gas. This decomposition process is temperature-dependent. For TiH~2, hydrogen release begins just above 400°C, and the decomposition may not be complete until the melting point of titanium is reached. wikipedia.orgnanotrun.com In a vacuum, titanium hydride slowly decomposes at 400°C and is completely dehydrogenated at temperatures between 600°C and 800°C. nanotrun.com This property is utilized to produce high-purity hydrogen. wikipedia.orgnanotrun.com

The stability of different titanium hydride phases is also temperature-dependent. For example, there is a temperature-induced transition from a body-centered tetragonal structure to a cubic CaF2 structure at 310 K (approximately 37°C). nanotrun.comaps.org

The formation of titanium hydride is an exothermic process. wikipedia.org In the commercial production of TiH1.95, titanium sponge is treated with hydrogen gas at atmospheric pressure at temperatures between 300-500°C. wikipedia.org The absorption of hydrogen is rapid and releases heat. wikipedia.org

Pressure plays a crucial role in both the formation and decomposition of titanium hydride. The hydrogenation of titanium is typically carried out under a hydrogen atmosphere, and the pressure of the hydrogen gas is a key process parameter. daneshyari.com Conversely, the decomposition of the hydride is often performed under vacuum to facilitate the removal of the released hydrogen. nanotrun.com

The response of TiH1.65 to thermal and pressure cycling is fundamental to its application in areas such as hydrogen storage and powder metallurgy, where controlled hydrogenation and dehydrogenation are required.

Interaction with Gaseous Environments (e.g., Oxygen, Nitrogen, Carbon)

Titanium hydride can react with various gaseous environments, particularly at elevated temperatures. These interactions can lead to the formation of oxides, nitrides, or carbides, altering the composition and properties of the material.

Oxygen: As discussed in the section on surface passivation, titanium hydride reacts readily with oxygen. osti.govwikipedia.org This reaction is rapid and exothermic, especially with unpassivated surfaces. osti.gov The product of this reaction is typically titanium oxide, which forms a protective layer on the surface. osti.govunm.edu

Nitrogen: Titanium hydride can also react with nitrogen, particularly under specific conditions such as mechanical milling in a nitrogen-containing atmosphere (like air). aps.org Studies have shown that milling titanium hydride in air can lead to the decomposition of the hydride and the simultaneous formation of titanium nitride (TiN). aps.org The proposed mechanism involves the solid solution of nitrogen in the titanium hydride, followed by a partitioning into two phases. aps.org This process appears to be enhanced by the presence of 3d transition metals, which may promote the dissociative chemisorption of N2. aps.org

Carbon: While specific research on the direct interaction of TiH1.65 with carbon-containing gases is less detailed in the provided context, the high affinity of titanium for carbon at elevated temperatures suggests that reactions to form titanium carbide are possible under appropriate conditions.

These interactions are important considerations in the processing and application of titanium hydride, as the presence of reactive gases can lead to the formation of unintended phases, which can affect the material's performance. For example, in pyrotechnic applications, the oxygen content from surface passivation is accounted for in calculating the theoretical calorific output. osti.gov

Chemical Compound Information

Viii. Advanced Characterization Techniques and Methodological Innovations for Tih1.65 Research

In-Situ Characterization during Hydriding/Dehydriding

Observing the material's properties in real-time under operating conditions is crucial for understanding the kinetics and phase transformations involved in the hydriding/dehydriding cycles.

In-situ diffraction techniques are powerful for tracking crystal structure evolution during hydrogen cycling. High-temperature X-ray diffraction (HTXRD) allows for real-time monitoring of phase transformations as a function of temperature and time. scielo.brscielo.brresearchgate.net Studies utilizing in-situ HTXRD have followed the thermal decomposition of δ-phase titanium hydride into α-phase titanium in a vacuum. researchgate.net These experiments reveal that the decomposition becomes significant at approximately 450°C, and the transformation kinetics accelerate at higher temperatures, completing in under 50 minutes above 500°C. scielo.brresearchgate.net

Kinetic analysis of the desorption process using HTXRD data has enabled the determination of key thermodynamic parameters. The apparent activation energy for hydrogen desorption from δ-TiH2, for instance, has been calculated to be 63 ± 6 kJ·mol⁻¹. scielo.brscielo.br This is achieved by analyzing the phase transformation rates at various isothermal conditions, typically in the range of 450-650°C. scielo.brscielo.br

While XRD is excellent for tracking changes in the titanium lattice, neutron diffraction is particularly sensitive to the positions of hydrogen (or deuterium) atoms within that lattice. scielo.br This makes it the preferred method for obtaining precise structural models, determining hydrogen site occupancy, and identifying the formation of ordered hydride phases.

Table 1: Key Findings from In-Situ HTXRD Studies of Titanium Hydride Decomposition

ParameterObservationSource(s)
Decomposition Onset TemperatureBecomes significant at approximately 450°C. scielo.brscielo.brresearchgate.net
Transformation Monitoredδ-phase (TiH₂) to α-phase (Ti). scielo.brresearchgate.net
Decomposition TimeCompleted in less than 50 minutes at temperatures above 500°C. scielo.brresearchgate.net
Apparent Activation Energy (Desorption)63 ± 6 kJ·mol⁻¹. scielo.brscielo.br

In-situ electron microscopy techniques provide direct visualization of microstructural and morphological changes during hydriding and dehydriding at high spatial resolution. In-situ Scanning Electron Microscopy (SEM) and Electron Backscatter Diffraction (EBSD) have been employed to study the deformation behavior and cracking mechanisms of titanium δ-hydrides during tensile experiments. researchgate.net These studies allow for the direct observation of how the presence of hydrides, both between and within the grains of the titanium matrix, influences the material's mechanical response to stress. researchgate.net

The formation and precipitation of hydrides can also be observed. For example, studies have shown that focused ion beam (FIB) milling, a common technique for preparing Transmission Electron Microscopy (TEM) samples, can itself induce the formation of hydrides. researchgate.net Advanced environmental TEM (ETEM) allows for the observation of materials in a gaseous environment, making it possible to study hydrogen-induced changes in the electronic structure at interfaces under controlled hydrogen pressures. aps.org

Spectroscopy for Probing Electronic Structure and Bonding

Spectroscopic methods are essential for understanding how the introduction of hydrogen alters the electronic structure and chemical bonding in titanium.

XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the top few nanometers of a material. When applied to titanium hydride powders, XPS analysis consistently reveals the presence of a surface oxide layer. researchgate.net Depth profiling, which involves sputtering away surface layers, indicates that this oxide layer can be significant, and its removal is challenging due to the high surface-to-volume ratio of the powder particles. researchgate.net

High-resolution XPS spectra of the Ti 2p region are used to identify the various oxidation states of titanium. Deconvolution of the Ti 2p peak often reveals the presence of Ti metal (Ti⁰) as well as Ti²⁺ (in TiO), Ti³⁺ (in Ti₂O₃), and Ti⁴⁺ (in TiO₂). researchgate.netresearchgate.net Analysis of fractured titanium hydride surfaces in a vacuum, which exposes the bulk material, shows a clear shift of the Ti 2p₃/₂ and Ti 2p₁/₂ core level peaks to higher binding energies as the hydrogen content increases. sasj.jpresearchgate.net This shift is indicative of charge transfer from titanium to hydrogen. sasj.jp

Furthermore, XPS analysis of the valence band region reveals the appearance of new peaks at a binding energy of around 6.4 eV in the hydride phases. sasj.jpresearchgate.net The intensity of this new peak increases with hydrogen content and is interpreted as the formation of hybrid orbitals resulting from the interaction between the Ti 3d and H 1s electronic states. sasj.jpresearchgate.net

Table 2: Ti 2p Binding Energies for Different Titanium Oxidation States

Oxidation StateAssociated OxideApproximate Ti 2p₃/₂ Binding Energy (eV)Source(s)
Ti³⁺Ti₂O₃458.6 researchgate.net
Ti⁴⁺TiO₂458.0 - 460.0 researchgate.netsurfacesciencewestern.com

EELS, typically performed within a TEM, provides information about chemical composition, bonding, and electronic structure with high spatial resolution. researchgate.net EELS studies on titanium hydrides have been used to analyze the low-loss region of the spectrum and the near-edge fine structure (ELNES) to understand local atomic arrangements. researchgate.net However, accurate quantification of hydrogen content using EELS has proven to be challenging. researchgate.net

Operando reflecting EELS (REELS) has been utilized to measure surface pressure-composition isotherms during the hydrogenation of titanium thin films. acs.org More advanced monochromated EELS in an ETEM has revealed hydrogen-pressure-dependent changes in the electronic structure of materials. For example, changes in the Ti L₃,₂ edge have been observed in titanium dioxide near a palladium interface, which are attributed to the formation of hydrogen-induced defects. aps.org

NMR spectroscopy is a powerful, non-destructive technique for probing the local environment and mobility of hydrogen atoms within the hydride lattice. osti.govresearchgate.net By measuring the temperature dependence of proton relaxation times, NMR can be used to characterize hydrogen diffusion parameters and determine the activation energies for hydrogen hopping between interstitial sites. osti.gov Such studies have revealed a wide range of diffusion coefficients in different titanium-based hydrides. osti.gov

The technique is crucial for determining the mechanism of hydrogen diffusion in various hydride phases. acs.org Furthermore, multipulse NMR investigations can provide detailed information on the electronic band structure by measuring the proton Knight shift and spin-lattice relaxation rates, which are sensitive to the density of states at the Fermi level. researchgate.net DFT-assisted solid-state NMR is an emerging method that combines experimental results with theoretical calculations to provide deeper insights into the electronic structure and hydride site occupancy. chemrxiv.org

Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of materials, which are characteristic of their chemical bonds and crystal structure. thermofisher.com In the context of titanium hydride, these methods offer valuable information on the local bonding environment of hydrogen within the titanium lattice. researchgate.net

FTIR spectroscopy measures the absorption of infrared radiation by a material, exciting its vibrational modes. thermofisher.com For metal hydrides, the Ti-H stretching and deformational vibrations are of particular interest. rsc.org These vibrations typically occur in the 2200–1600 cm⁻¹ and 800–600 cm⁻¹ regions, respectively. rsc.org Analysis of FTIR spectra can reveal the formation of metal-hydride bonds and changes in the material's structure upon hydrogenation. For instance, studies on hydrogenated titanium thin films have shown that the emergence of new peaks between 1100–1200 cm⁻¹ can be attributed to the formation of metal hydrides. nih.gov

Raman spectroscopy is a complementary technique that involves inelastic scattering of monochromatic light, usually from a laser. thermofisher.com It is particularly sensitive to symmetric vibrations and can be used to identify different phases of titanium hydride. researchgate.net One of the key advantages of Raman spectroscopy is its ability to perform in-situ monitoring of the formation and decomposition of metal hydrides under varying conditions of temperature and pressure. researchgate.net Combining experimental FTIR and Raman data with theoretical calculations can provide a comprehensive picture of the bonding environment, helping to distinguish between different hydride phases and understand isotopic effects. researchgate.net

While specific spectra for TiH1.65 are not extensively documented in publicly available literature, the principles of these techniques are broadly applicable. For functional groups with large changes in dipoles, FTIR signals are typically strong, whereas Raman spectroscopy is more effective for groups with weak dipole changes or a high degree of symmetry. mt.com

Computational Modeling and Simulation Approaches

Computational modeling has become an indispensable tool in materials science, providing atomic-scale insights that are often difficult to obtain experimentally. For titanium hydride research, various simulation approaches are employed to predict properties, understand mechanisms, and guide experimental work.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and ground-state properties of materials. It is highly effective for calculating properties such as equilibrium geometries, electronic band structure, density of states (DOS), and formation energies of different titanium hydride phases. science.gov

DFT calculations have been used to predict that the cubic structure is the most stable for titanium hydride at normal pressure. science.gov These studies provide detailed information on lattice parameters, bulk modulus, and the energies associated with phase transitions. For example, DFT can be used to calculate the energy barriers for hydrogen diffusion and the formation energies of hydrogen vacancies in the TiH₂ lattice, which are crucial for understanding hydrogen mobility and storage capabilities. taylorandfrancis.commpie.de

Research has shown that upon hydrogenation, there is a chemical shift in the core energy levels of titanium, which can be calculated and compared with experimental data. taylorandfrancis.commpie.de Furthermore, DFT is employed to analyze the stability of various hydride structures under high pressure, predicting structural phase transitions, for instance, from a cubic to a hexagonal phase for TiH and TiH₂. science.gov

Table 1: Calculated Ground State Properties of Titanium Hydrides using DFT

PropertyTiTiHTiH₂Reference
Structurefccfccfcc science.gov
Space GroupFm3̄m (225)Fm3̄m (225)Fm3̄m (225) science.gov
Equilibrium Volume (ų)16.5718.4420.57 science.gov
Lattice Parameter a (Å)2.552.642.74 science.gov
Bulk Modulus (GPa)121127147 science.gov
H Vacancy Formation Energy (eV/H, Surface)--1.46 mpie.de
H Vacancy Formation Energy (eV/H, Bulk)--0.72 mpie.de

Molecular Dynamics (MD) is a powerful simulation technique for studying the physical movements of atoms and molecules over time. aip.org It allows researchers to observe dynamic processes such as phase transformations, deformation mechanisms, and diffusion at an atomic scale. unlv.edu In the study of titanium and its hydrides, MD simulations provide valuable insights into how the material behaves under various conditions, such as high-speed deformation or changing temperatures. acs.org

MD simulations can model the evolution of atomic structures, including the nucleation and propagation of defects like dislocations. unlv.edu This is particularly important for understanding the mechanical properties of titanium hydrides and the mechanisms of hydrogen embrittlement. For example, simulations can show how the presence of hydrogen influences the α–ω phase transformation in titanium under impact, a process crucial for its deformation behavior. acs.org By utilizing interatomic potentials that accurately describe the interactions between atoms, MD can predict how microstructural features affect mechanical properties and failure modes. unlv.edu

Phase field modeling is a mesoscale simulation technique used to model microstructural evolution, such as the precipitation of a new phase within a material. nih.gov For titanium systems, this approach is particularly useful for simulating the formation and growth of hydride precipitates, which is a key factor in hydrogen-induced cracking. nih.gov

The model can simulate how hydrides nucleate and grow under different conditions, including the presence of stress concentrators like crack tips. nih.gov Simulations have shown that in titanium alloys, hydride precipitates can form and grow along isostress contours, with faster growth observed in phase boundaries. nih.gov This method allows for the study of how the volume expansion associated with hydride formation (around 17%) can cause structural deformation and stress accumulation, leading to material failure. nih.gov By capturing the complex interplay between hydrogen diffusion, stress fields, and phase transformations, phase field modeling provides a bridge between atomic-scale phenomena and macroscopic material behavior. nih.gov

Mathematical modeling is essential for understanding and quantifying the rates of chemical reactions, such as the formation and decomposition of titanium hydride. These models are typically developed based on experimental data and are used to determine the factors that govern the reaction kinetics.

One common approach is the Shrinking Core Model (SCM), which can be used to simulate solid-gas or solid-liquid reactions. researchgate.net For instance, the SCM has been applied to model the synthesis of TiH₂ from titanium tetrachloride (TiCl₄) and magnesium hydride (MgH₂). researchgate.net By fitting the model to experimental data on the degree of hydriding under various conditions (temperature, time, gas flow rate), kinetic parameters can be estimated. researchgate.net

Studies on the reaction between TiH₂ powder and molten aluminum have shown that reaction kinetics can be divided into different regions, each controlled by a different mechanism, such as the diffusion of hydrogen atoms or the chemical reaction at the interface. thermofisher.commdpi.com By analyzing the rate of reaction at different temperatures, researchers can determine the dominant controlling mechanisms (e.g., chemical reaction control vs. diffusion control) within specific temperature ranges. thermofisher.commdpi.com

Calorimetry and Thermal Analysis for Phase Transitions and Decomposition

Calorimetry and thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are fundamental for studying the thermal stability, phase transitions, and decomposition kinetics of titanium hydride. These methods monitor changes in a material's properties as a function of temperature.

TGA measures the change in mass of a sample as it is heated, providing direct information about processes like hydrogen desorption. nih.gov Studies using TGA have shown that the decomposition of titanium hydride becomes significant at around 450 °C, with the process completing in under an hour at temperatures above 500 °C. nih.gov DSC measures the heat flow into or out of a sample, allowing for the determination of enthalpy changes associated with phase transformations and decomposition reactions.

Combining these techniques with in-situ high-temperature X-ray diffraction (HTXRD) allows for the direct observation of phase transformations during heating. For example, the transformation from the δ-hydride phase to the α-titanium phase has been followed in real-time. nih.gov Such experiments are crucial for determining the activation energy for hydrogen desorption, a key parameter for understanding the kinetics of the process.

Table 2: Thermal Decomposition Properties of Titanium Hydride

ParameterValueTechnique(s)Reference
Significant Decomposition Start Temperature~450 °CTGA nih.gov
Decomposition Completion Time (>500 °C)< 50 minutesTGA nih.gov
Apparent Activation Energy for H Desorption63 ± 6 kJ/molHTXRD / TGA nih.gov
Activation Energy (Intraparticle Diffusion Limit)~47 kJ/molHigh-rate Joule Heating
Dehydrogenation Onset Temperature (High Heating Rate)~900 K (~627 °C)High-rate Joule Heating

The decomposition process is complex and can be influenced by factors such as heating rate and the presence of alloying elements. High heating rate experiments have suggested that the onset of dehydrogenation can be limited by intraparticle diffusion of hydrogen. The process generally involves multiple stages, including the transformation of δ-TiH₂ to intermediate phases before the final formation of α-Ti.

Ix. Future Research Directions and Emerging Paradigms for Tih1.65

Tailoring TiH1.65 for Specific Advanced Applications

The unique properties of titanium hydrides, including their ability to reversibly store and release hydrogen, make them suitable for a range of advanced applications beyond their traditional uses. nanorh.comnanorh.comxingluchemical.com Future research is increasingly focused on fine-tuning the material's characteristics to meet the specific demands of these applications.

One of the most promising areas is in catalysis. Research has shown that in the presence of a hydride phase, titanium can serve as an active catalyst for ammonia (B1221849) synthesis under Haber-Bosch conditions. shokubai.org This is a significant finding, as titanium was previously considered inactive due to the formation of overly stable nitrides. shokubai.org The hydride phase appears to circumvent this limitation, opening a new avenue for developing more efficient and sustainable ammonia production technologies. shokubai.org Titanium is also recognized as an excellent "getter" material, capable of absorbing residual gases in vacuum systems, and as a catalyst for gas-solid reactions, such as improving hydrogen absorption in other lightweight and complex metal hydrides. acs.orgnih.gov

Further research will likely concentrate on understanding the precise role of the hydride surface structure and electronic properties in these catalytic processes. Tailoring the stoichiometry and morphology of TiH1.65 could optimize its catalytic activity and stability. However, for structural applications, a significant challenge remains: the precipitation of titanium hydride phases within titanium alloys can lead to hydrogen embrittlement and mechanical failure. bu.edu Therefore, a parallel research thrust involves carefully controlling hydride formation to either prevent embrittlement in structural components or harness its properties in a controlled manner for functional applications.

Nanostructured Titanium Hydrides: Synthesis and Enhanced Functionalities

Reducing the particle size of titanium hydride to the nanometer scale is a key strategy for enhancing its functional properties, particularly its reaction kinetics. cuni.cz Nanostructuring dramatically increases the surface-area-to-volume ratio, providing more sites for hydrogen absorption and desorption and reducing the diffusion path length for hydrogen atoms.

Several synthesis techniques are being explored to produce nanostructured titanium hydrides. The direct reaction of hydrogen with titanium metal powder remains a fundamental method. nanorh.com More advanced techniques are also being developed to achieve better control over particle size and morphology. The Guen Miller flow-levitation method, for instance, involves the homogeneous condensation of evaporated titanium into nano-sized particles within a controlled gas atmosphere. researchgate.net This process can yield core-shell nanoparticles with a monocrystalline titanium hydride (TiH2) core and an amorphous titanium oxide shell. researchgate.net Another innovative approach is mechanochemical synthesis, or ball milling, where titanium powder is milled in a hydrogen atmosphere. cuni.cz This process not only reduces particle size but also introduces defects and fresh surfaces that are highly reactive toward hydrogen. The addition of other elements, such as boron, during milling can act as a process control agent, preventing the agglomeration of nanoparticles. cuni.cz

The resulting nanostructured hydrides exhibit enhanced functionalities. They are often highly pyrophoric and must be handled in controlled atmospheres, indicating high reactivity. researchgate.net This enhanced reactivity is beneficial for applications like hydrogen storage, where rapid uptake and release of hydrogen are critical.

Table 1: Comparison of Synthesis Methods for Nanostructured Titanium Hydrides

Synthesis Method Description Key Advantages Challenges
Direct Hydrogenation Reaction of titanium metal powder with hydrogen gas at elevated temperatures (>300 °C). nanorh.com Simple, scalable process. Limited control over nanoparticle size and distribution.
Flow-Levitation Evaporation of molten titanium followed by condensation into nanoparticles in a reactive gas stream. researchgate.net Produces uniform core-shell nanoparticles. Requires specialized, high-temperature equipment.

| Mechanosynthesis (Ball Milling) | High-energy milling of titanium powder in a hydrogen atmosphere, often with process control agents. cuni.cz | Creates highly reactive, nanocrystalline particles at room temperature. | Can introduce impurities from milling media; pyrophoric product requires careful handling. |

High-Throughput Screening and Computational Materials Design for Ti-H Systems

The traditional trial-and-error approach to materials discovery is being superseded by a more integrated strategy that combines computational materials design with high-throughput experimental screening. researchgate.netnih.gov This paradigm is particularly well-suited for the complex Ti-H system, enabling the rapid identification of new compositions with desired properties.

Computational Materials Design utilizes theoretical models to predict the properties of materials before they are synthesized. taylorfrancis.com For metal hydrides, techniques like Density Functional Theory (DFT) are used to calculate thermodynamic properties, such as the enthalpy of formation, which is a key indicator of a hydride's stability. acs.org However, accurately modeling the metal-hydrogen bond presents a significant challenge in computational chemistry, often referred to as the "metal hydride problem." acs.org Ongoing research focuses on developing more accurate functionals and methods to overcome these limitations. acs.org Computational models are also invaluable for designing and optimizing entire systems, such as metal hydride-based hydrogen storage reactors, by simulating heat and mass transfer to improve performance. researchgate.netasme.org

High-Throughput Screening (HTS) provides the experimental counterpart to computational predictions. This involves the rapid synthesis and characterization of large libraries of materials. researchgate.net For example, combinatorial methods can be used to create thousands of samples with varying compositions, which are then screened for properties like hydrogen storage capacity or catalytic activity. researchgate.net Screening systems have been developed to optically detect hydrogen production rates across a library of materials, allowing for the rapid identification of promising candidates, including those based on titanium. acs.orgresearchgate.net The synergy between virtual high-throughput screening (VHTS) and experimental combinatorial synthesis allows researchers to efficiently navigate the vast compositional space and accelerate the discovery of improved hydride materials. researchgate.net

Table 2: Workflow for Integrated Computational and Experimental Screening of Ti-H Systems

Step Description Tools and Techniques
1. Computational Prediction Use first-principles calculations (e.g., DFT) to screen a large virtual library of potential Ti-H alloys and predict their thermodynamic stability and hydrogen storage properties. taylorfrancis.com Density Functional Theory (DFT), Molecular Dynamics (MD).
2. Candidate Selection Identify a smaller subset of the most promising candidate materials based on the computational results. Data analysis and filtering algorithms.
3. High-Throughput Synthesis Fabricate a physical library of the selected candidate materials using combinatorial techniques like co-sputtering or inkjet printing. Physical Vapor Deposition (PVD), Ball Milling.
4. Rapid Screening Quickly measure the key properties (e.g., hydrogen absorption/desorption kinetics, pressure-composition isotherms) of all samples in the library. researchgate.net Optical screening, Sieverts' apparatus arrays.

| 5. Data Analysis & Feedback | Analyze the experimental results to validate and refine the initial computational models, creating a feedback loop for the next discovery cycle. | Machine learning models, statistical analysis. |

Integration of Machine Learning and Artificial Intelligence in TiH1.65 Research

Artificial Intelligence (AI) and Machine Learning (ML) are emerging as powerful tools to accelerate research and development in materials science, including for titanium hydrides. nih.govazom.com These data-driven approaches can uncover complex relationships between a material's composition, structure, and properties that are not easily discernible through traditional methods. nih.gov

ML models can be trained on existing experimental and computational datasets to predict the properties of new, unexplored materials. researchgate.net For instance, algorithms like random forest and support vector machines are being used to predict key thermodynamic properties of metal hydrides, such as the enthalpy of formation and equilibrium plateau pressure, based solely on the alloy's composition. researchgate.netelifesciences.org This allows researchers to rapidly screen vast numbers of potential compositions virtually, significantly narrowing the search space for promising candidates. researchgate.net The HYPHAD project, for example, aims to use ML in conjunction with other methods to discover new metal hydrides for hydrogen applications, potentially replacing expensive elements like titanium. m-era.net

Sustainable Synthesis and Processing Routes for Titanium Hydrides

As the applications for titanium hydrides expand, there is a growing need for more sustainable and cost-effective manufacturing processes. Traditional methods for producing titanium, such as the Kroll process, are notoriously energy-intensive and expensive. j-kirr.or.kr Consequently, research is focused on developing alternative synthesis and processing routes that are more environmentally friendly and economical.

Another avenue of research is the development of lower-temperature synthesis methods. A novel process, termed the HEAT process, has been shown to create strong, porous titanium/titanium hydride parts by simply heating titanium particles in a mold at ambient pressure and temperatures as low as 650 °C. mdpi.com This stands in stark contrast to conventional powder metallurgy techniques like metal injection molding (MIM), which require multiple steps and much higher sintering temperatures (often >1000 °C). mdpi.com Furthermore, direct synthesis routes from precursors like titanium tetrachloride (TiCl4) via magnesiothermic reduction in a hydrogen atmosphere are being investigated as a way to produce titanium hydride powder more directly and potentially reduce the cost associated with starting from a refined titanium sponge. j-kirr.or.kr

Table 3: Comparison of Conventional and Emerging Sustainable Synthesis Routes

Process Starting Material Key Feature Sustainability Aspect
Conventional HDH Titanium Sponge/Ingot High-temperature hydrogenation followed by crushing and dehydrogenation. researchgate.net Energy-intensive due to high temperatures.
Mechanosynthesis from Scrap Titanium Scrap Simultaneous hydrogenation and pulverization via ball milling at room temperature. google.com Utilizes recycled material; low energy consumption; fewer process steps.
HEAT Process Titanium Particles Formation of bonded hydride parts at moderate temperatures (~650 °C) and ambient pressure. mdpi.com Significantly lower processing temperature and pressure compared to MIM or laser sintering.

| Magnesiothermic Reduction | Titanium Tetrachloride (TiCl4) | Direct synthesis of hydride powder from a chemical precursor. j-kirr.or.kr | Potentially bypasses the energy-intensive Kroll process for producing Ti sponge. |

Q & A

Q. How can structural characterization resolve ambiguities in TiH1.65 crystallography?

  • Techniques : X-ray diffraction (XRD) to identify δ-phase (face-centered cubic) and ε-phase (tetragonal) hydrides. Neutron scattering (e.g., inelastic neutron scattering) is critical for locating hydrogen interstitial sites . Cross-reference epitaxial relationships between Ti substrates and hydride layers (Table 3, ).
  • Data Interpretation : Compare lattice parameters with JCPDS standards and account for hydrogen deficiency (TiH1.65 vs. TiH₂) using Rietveld refinement .

Q. What experimental protocols ensure accurate measurement of hydrogen content in nonstoichiometric TiH1.65?

  • Procedure : Combine thermogravimetric analysis (TGA) with inert gas fusion to quantify hydrogen release during decomposition (300–500°C). Calibrate against certified reference materials (e.g., TiH₂ with 4.0 wt% H₂) .
  • Common Pitfalls : Avoid moisture absorption by storing samples in argon-filled gloveboxes and validate results using secondary methods like nuclear reaction analysis (NRA) .

Advanced Research Questions

Q. How can thermodynamic contradictions in TiH1.65 decomposition pathways be resolved?

  • Analysis Framework : Compare experimental decomposition enthalpies (ΔH) from TGA/DSC with computational models (e.g., density functional theory). Address discrepancies by evaluating H₂ partial pressure effects and phase-boundary shifts in the H–Ti phase diagram .
  • Case Study : Gibb et al. (1966) reported ΔH = −76 kJ/mol for TiH1.65 decomposition, while Dantzer (1983) observed −68 kJ/mol due to oxygen impurities; replicate experiments with ultra-high-purity Ti .

Q. What strategies mitigate data variability in mechanical properties of TiH1.65 composites?

  • Experimental Design : Use split-die pressing to minimize lateral stress gradients and measure extrusion pressure as a function of pellet height-to-diameter ratio (Fig. 1b, ). For fracture toughness, apply nanoindentation with continuous stiffness measurement (CSM) on polished cross-sections .
  • Statistical Validation : Perform Weibull analysis on flexural strength data to account for porosity-induced scatter (typical porosity range: 5–15% ).

Q. How does TiH1.65 enhance catalytic activity in hydrodenitrogenation (HDN) reactions?

  • Mechanistic Insight : TiH1.65 frameworks activate C–N bonds in pyridines via σ-bond metathesis, as demonstrated by Hu et al. (2017) using multinuclear Ti hydride clusters. Monitor reaction intermediates with in-situ FTIR or NMR .
  • Optimization : Tune surface hydrogen coverage by varying reduction conditions (e.g., H₂ flow rate, temperature) and correlate with turnover frequency (TOF) .

Data Contradiction and Reproducibility

Q. Why do reported densities of TiH1.65 vary across studies (3.76–3.9 g/cm³)?

  • Root Cause : Differences in synthesis routes (e.g., direct hydrogenation vs. decomposition of TiCl₄) and porosity levels. Replicate experiments using standardized pressing protocols (e.g., 800 MPa compaction with combined lubricants ).
  • Mitigation : Report porosity alongside density and use Archimedes’ principle with non-wetting fluids (e.g., kerosene) for accurate measurements .

Q. How to reconcile conflicting reports on TiH1.65 thermal stability?

  • Critical Evaluation : Compare decomposition onset temperatures (TGA data) with H₂ partial pressure during testing. Higher pressure delays decomposition, as per Sieverts’ law .
  • Protocol Harmonization : Adopt ASTM E2550 for TGA calibration and document furnace atmosphere (e.g., argon vs. vacuum) .

Methodological Recommendations

  • Experimental Reproducibility : Document lubricant composition (e.g., adipose with stearic acid ), die dimensions, and compaction force profiles.
  • Data Presentation : Include raw porosity vs. pressure curves (Fig. 1a, ) and phase diagrams in appendices for transparency .
  • Literature Synthesis : Cross-reference catalytic studies , structural analyses , and thermodynamic databases to resolve ambiguities.

For further guidance on experimental design and data analysis, consult phase equilibria studies and catalytic reaction mechanisms . Always validate findings against primary literature and avoid reliance on non-peer-reviewed sources.

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